6-Brom-2-(methylsulfanyl)chinazolin

Übersicht

Beschreibung

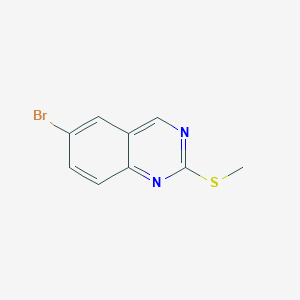

6-Bromo-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C9H7BrN2S . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

Quinazoline derivatives have drawn attention in synthesis and bioactivities research due to their significant biological activities . The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-(methylsulfanyl)quinazoline consists of a quinazoline core with a bromine atom at the 6th position and a methylsulfanyl group at the 2nd position .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-2-(methylsulfanyl)quinazoline is 255.14 g/mol. For more specific physical and chemical properties, further experimental data would be required.Wissenschaftliche Forschungsanwendungen

Medizinische Chemie entzündungshemmende Mittel

Chinazolin-Derivate, einschließlich derer mit einer 6-Brom-Substitution, wurden auf ihr Potenzial als entzündungshemmende Mittel untersucht. Sie haben unterschiedliche Grade der Hemmung von Entzündungsprozessen mit einem relativ guten gastrointestinalen (GI) Sicherheitsprofil gezeigt, was auf ihr Potenzial für die Entwicklung zu therapeutischen Medikamenten hindeutet .

Synthese und Bioaktivitätsforschung

Die Synthese von Chinazolin-Derivaten ist ein aktives Forschungsgebiet aufgrund ihrer signifikanten biologischen Aktivitäten. Diese Verbindungen werden auf verschiedene Bioaktivitäten untersucht, die zur Entwicklung neuer Medikamente oder Behandlungen führen könnten .

Enzymhemmung Studien

Einige Chinazolin-Derivate zeigten eine inhibitorische Aktivität gegen Enzyme wie α-Glucosidase, was im Zusammenhang mit der Diabetes-Management relevant ist. Die Untersuchung dieser Verbindungen kann zum Verständnis und zur Entwicklung von Enzymhemmern als Therapeutika beitragen .

4. Design und Synthese neuartiger Verbindungen Die Forschung an Chinazolin-Derivaten umfasst das Design und die Synthese neuartiger Verbindungen mit potenziellen biologischen Aktivitäten. Dieses Feld erforscht die strukturelle Modifikation von Chinazolin-Molekülen, um ihre Wirksamkeit zu verbessern oder Nebenwirkungen zu reduzieren .

Biologische Evaluierung und Wirkstoffdesign

Chinazolin-Derivate werden auf ihre biologischen Aktivitäten untersucht, was die Wirkstoffdesignprozesse informiert. Die Wechselwirkungen zwischen diesen Verbindungen und biologischen Zielstrukturen wie Enzymen werden untersucht, um die Wirksamkeit von Medikamenten zu optimieren .

Wirkmechanismus

Target of Action

The primary targets of 6-Bromo-2-(methylsulfanyl)quinazoline are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in cellular function .

Mode of Action

6-Bromo-2-(methylsulfanyl)quinazoline interacts with its targets by inhibiting their function. Specifically, it has been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, 6-Bromo-2-(methylsulfanyl)quinazoline can alter gene expression within the cell .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-2-(methylsulfanyl)quinazoline are those involved in gene expression. By inhibiting histone methyltransferase and G9a-like protein, this compound can affect the methylation status of histones . This can lead to changes in the transcription of genes and, consequently, the production of proteins. The downstream effects of these changes can vary depending on the specific genes affected .

Result of Action

The molecular and cellular effects of 6-Bromo-2-(methylsulfanyl)quinazoline’s action are changes in gene expression. By inhibiting proteins involved in histone methylation, this compound can alter the transcription of genes . This can lead to changes in the cellular functions governed by these genes .

Safety and Hazards

Zukünftige Richtungen

Quinazoline derivatives, including 6-Bromo-2-(methylsulfanyl)quinazoline, have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research may focus on the development of novel quinazoline derivatives as potential therapeutic agents in various fields of biology, pesticides, and medicine .

Biochemische Analyse

Biochemical Properties

6-Bromo-2-(methylsulfanyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the epidermal growth factor receptor (EGFR), a protein tyrosine kinase involved in cell signaling pathways that regulate cell proliferation and survival . The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell growth and division . Additionally, 6-Bromo-2-(methylsulfanyl)quinazoline has been shown to interact with other kinases and proteins involved in cell cycle regulation and apoptosis .

Cellular Effects

The effects of 6-Bromo-2-(methylsulfanyl)quinazoline on various cell types and cellular processes are profound. In cancer cells, it inhibits proliferation by blocking the EGFR signaling pathway, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and metabolism . Furthermore, 6-Bromo-2-(methylsulfanyl)quinazoline influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects collectively contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 6-Bromo-2-(methylsulfanyl)quinazoline exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing ATP from binding and thereby inhibiting the receptor’s kinase activity . This inhibition blocks the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, the compound may interact with other kinases and regulatory proteins, further influencing cellular signaling and gene expression . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-(methylsulfanyl)quinazoline change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Short-term studies have shown that it effectively inhibits cell proliferation and induces apoptosis within hours of treatment . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell growth and survival, although some cells may develop resistance over time . These findings underscore the importance of optimizing dosage and treatment duration in experimental settings.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-(methylsulfanyl)quinazoline vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and immunosuppression . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity . These observations highlight the need for careful dose optimization in preclinical studies.

Metabolic Pathways

6-Bromo-2-(methylsulfanyl)quinazoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity or be further processed into inactive forms . The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways . These effects on metabolism contribute to its overall impact on cellular function and viability.

Eigenschaften

IUPAC Name |

6-bromo-2-methylsulfanylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDQRDTNWMJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

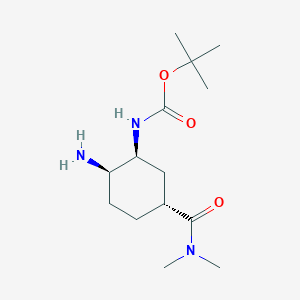

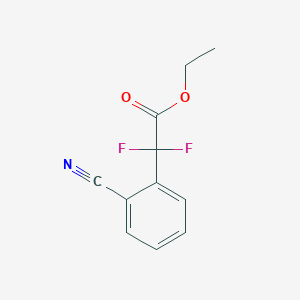

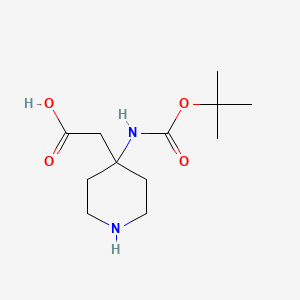

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

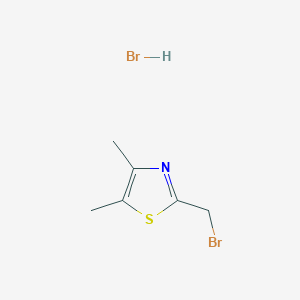

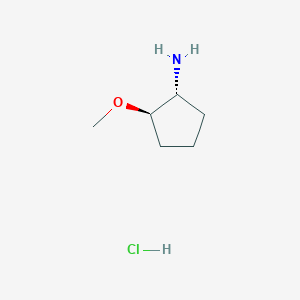

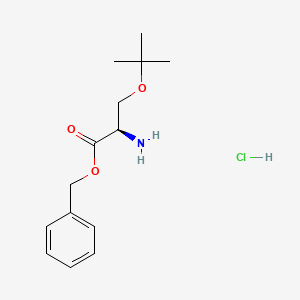

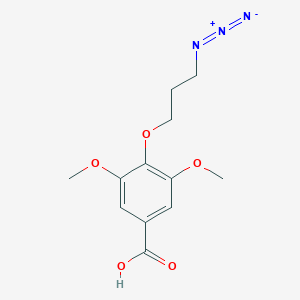

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)